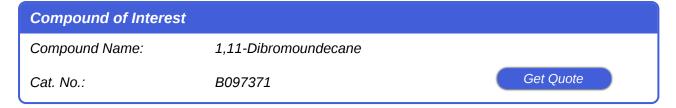


A Technical Guide to the Spectroscopic Analysis of 1,11-Dibromoundecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,11-Dibromoundecane**, a valuable bifunctional alkylating agent used in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of **1,11-Dibromoundecane** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,11-Dibromoundecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.40	Triplet	4H	Br-CH2-(CH2)9-CH2-Br
1.85	Quintet	4H	Br-CH2-CH2-(CH2)7- CH2-CH2-Br
1.41	Multiplet	4H	Br-(CH2)2-CH2-(CH2)5- CH2-(CH2)2-Br
1.28	Multiplet	10H	Br-(CH2)3-(CH2)5- (CH2)3-Br

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
33.9	CH ₂ -Br
32.8	Br-CH ₂ -CH ₂
29.5	Br-(CH2)4-CH2-CH2-CH2-(CH2)4-Br
29.3	Br-(CH2)3-CH2-CH2-CH2-(CH2)3-Br
28.7	Br-(CH2)2-CH2-(CH2)5-CH2-(CH2)2-Br
28.1	Br-(CH2)5-CH2-(CH2)5-Br

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H Asymmetric Stretch (Alkyl)
2853	Strong	C-H Symmetric Stretch (Alkyl)
1465	Medium	CH ₂ Scissoring (Bending)
1255	Medium	CH₂ Wagging
722	Strong	CH₂ Rocking
647	Strong	C-Br Stretch

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
235/237	~25	[M - Br]+
155	~10	[C11H23] ⁺
137/135	~30	[C4H8Br]+ / [C4H6Br]+
97	~40	[C7H13] ⁺
83	~60	[C ₆ H ₁₁] ⁺
69	~85	[C₅H ₉]+
55	100	[C ₄ H ₇] ⁺
41	~95	[C ₃ H ₅]+

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of **1,11-Dibromoundecane** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer.

- ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- 13C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

A drop of neat **1,11-Dibromoundecane** was placed directly onto the diamond crystal of an ATR accessory on a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

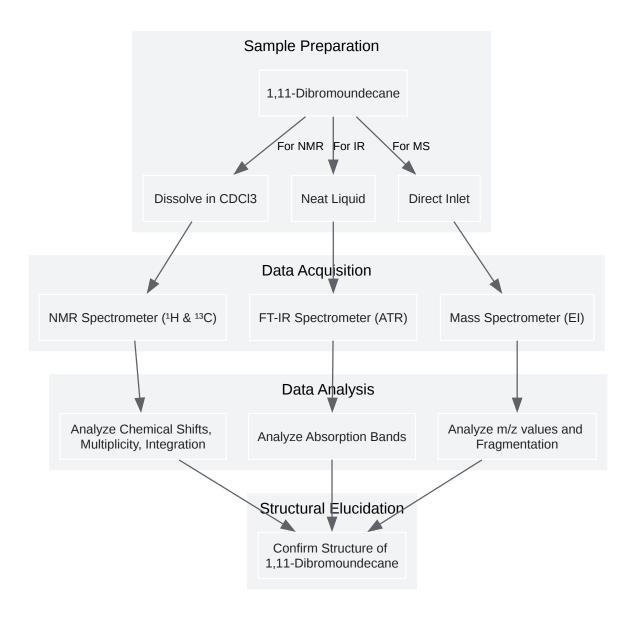
The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The molecules were ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.[1]

Visualizations



Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **1,11-Dibromoundecane**.



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Caption: General workflow for spectroscopic analysis.



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References

- 1. 1,11-DIBROMOUNDECANE(16696-65-4) 13C NMR [m.chemicalbook.com]
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